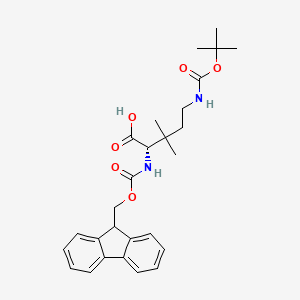

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH

Description

The Evolving Landscape of Unnatural Amino Acid Utilization in Contemporary Research

The use of unnatural amino acids (UAAs) has become a cornerstone of modern medicinal chemistry and drug discovery, offering a powerful strategy to refine the properties of peptide-based therapeutics. nih.gov Peptides occupy a unique therapeutic niche between small molecules and large biologics, but their development into effective drugs can be hampered by challenges such as poor stability and target selectivity. nih.gov UAAs provide a means to overcome these limitations by introducing novel structural and functional diversity into peptide chains. sigmaaldrich.comnih.gov

The incorporation of UAAs can modulate the physicochemical properties of peptides, leading to improved pharmacological profiles. nih.gov This is exemplified by several clinically approved drugs that contain UAA-like structures, demonstrating their therapeutic potential. nih.gov In research, UAAs are employed to create peptide analogs and peptidomimetics with enhanced in vivo stability, increased potency, and improved oral bioavailability. sigmaaldrich.com By altering the tertiary structure of a peptide, side chain modifications through UAAs enable the design of drug candidates with a precise fit for their biological targets. sigmaaldrich.com Furthermore, the development of innovative synthetic methods continues to expand the accessibility and variety of UAAs, facilitating their integration into complex peptide sequences and combinatorial libraries for the discovery of new lead compounds. researchgate.net

Significance of Ornithine Derivatives in Peptide Design and Functional Modulation

The modification of the delta-amino group of ornithine allows for the introduction of various functionalities, which can alter the peptide's conformation and interaction with biological targets. researchgate.netnih.gov For instance, attaching specific groups to the ornithine side chain can induce the formation of secondary structures like beta-sheets, which can be critical for molecular recognition and dimerization processes. nih.gov This ability to enforce a particular structure without significantly altering the primary sequence is a key advantage of using ornithine derivatives. nih.gov

Furthermore, ornithine derivatives serve as versatile building blocks in solid-phase peptide synthesis (SPPS). peptide.com The differential protection of the alpha- and delta-amino groups with orthogonal protecting groups, such as Fmoc and Boc, allows for controlled and selective chemical manipulations. This enables the synthesis of complex peptides, including cyclic and branched structures, and the introduction of labels or other modifications at specific sites. peptide.comsigmaaldrich.com The strategic use of ornithine derivatives, therefore, provides a powerful tool for creating peptides with tailored biological activities and improved therapeutic potential. researchgate.netnih.govpnas.org

Rationale for the Strategic Integration of Beta,Beta-Dimethylation in Amino Acid Building Blocks

The introduction of gem-dimethyl groups on the beta-carbon of amino acid residues is a strategic modification in peptide design aimed at enhancing proteolytic stability and influencing peptide conformation. iris-biotech.deiris-biotech.de Peptides, while attractive as therapeutic agents, are often limited by their susceptibility to degradation by proteases in the body. iris-biotech.de Beta,beta-dimethylation provides a steric shield that hinders the approach of proteolytic enzymes, thereby increasing the peptide's resistance to cleavage and prolonging its biological activity. iris-biotech.deiris-biotech.de

This structural modification has been shown to be a versatile and highly effective method for generating enzymatically stable peptides. iris-biotech.de The presence of the dimethyl group on the beta-carbon maintains the structure of the alpha-carbon while providing the desired stability. iris-biotech.de This approach has been successfully applied to various bioactive peptides, demonstrating its broad applicability. iris-biotech.de

Beyond enhancing stability, beta,beta-dimethylation can also impose conformational constraints on the peptide backbone. These constraints can be beneficial for locking the peptide into a bioactive conformation, which can lead to increased receptor affinity and potency. The synthesis of optically pure beta,beta-dimethylated amino acid building blocks has been a focus of research, with methods developed to achieve high enantiomeric excess. acs.org The availability of these specialized building blocks allows for their incorporation into peptide sequences to systematically study the impact of this modification on structure and function. iris-biotech.deacs.org

Contextualizing Fmoc-beta,beta-diMe-L-Orn(Boc)-OH within Advanced Peptide Synthesis Methodologies

This compound is a highly specialized amino acid building block designed for use in modern solid-phase peptide synthesis (SPPS). Its structure combines several key features that make it particularly valuable for the synthesis of complex and modified peptides. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino position is a base-labile protecting group, a cornerstone of one of the most widely used orthogonal protection strategies in SPPS. peptide.com This allows for its removal under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-labile protecting groups.

The tert-butoxycarbonyl (Boc) group protects the delta-amino group of the ornithine side chain. The Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the resin support. The orthogonality between the Fmoc and Boc groups is crucial, enabling the selective deprotection and modification of either the N-terminus or the ornithine side chain at different stages of the synthesis. peptide.com

The beta,beta-dimethyl modification on the ornithine backbone introduces conformational constraints and, importantly, enhances the peptide's resistance to proteolytic degradation. iris-biotech.de The synthesis of such a complex building block involves the regioselective dimethylation of a protected aspartate precursor, a process that requires careful control to avoid side reactions and maintain stereochemical integrity. acs.org The availability of this compound allows peptide chemists to incorporate this unique residue into their sequences, providing a powerful tool to create peptides with improved stability and potentially enhanced biological activity. iris-biotech.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-15-14-27(4,5)22(23(30)31)29-25(33)34-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIFWGQNTWZRC-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Fmoc Beta,beta Dime L Orn Boc Oh

General Principles Governing the Synthesis of Unnatural Amino Acid Building Blocks

The synthesis of unnatural amino acids, such as Fmoc-beta,beta-diMe-L-Orn(Boc)-OH, is a significant area of research, driven by their potential to create novel peptides with enhanced properties. astrobiology.comscripps.edu These synthetic amino acids offer greater structural diversity compared to their natural counterparts and can lead to peptides with increased resistance to enzymatic degradation, potentially prolonging their therapeutic effects in the body. astrobiology.comscripps.edu

The creation of these building blocks often involves the chemical modification of natural amino acids or closely related molecules. astrobiology.comscripps.edu A common strategy is to introduce new chemical groups at the beta-carbon position of the amino acid backbone. astrobiology.comscripps.edu While methods for such modifications have improved over the years, challenges remain due to the inherent stability of carbon-hydrogen bonds. astrobiology.comscripps.edu

Several approaches exist for incorporating unnatural amino acids into proteins. These include total chemical synthesis, semi-synthesis through ligation of synthetic peptide fragments, and site-specific chemical modification of proteins. nih.gov Additionally, in vitro and in vivo methods have been developed that utilize engineered tRNA molecules to incorporate unnatural amino acids at specific sites during protein synthesis. nih.gov The synthesis of unnatural amino acids is a key challenge in medicinal chemistry, with various methods being developed to overcome the limitations of classical approaches like the Strecker synthesis. bioascent.com

Orthogonal Protecting Group Strategies: The Pivotal Roles of Fmoc and Boc in Synthesis

In the multi-step synthesis of complex molecules like peptides, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. nih.govbiosynth.com An orthogonal protecting group strategy is particularly crucial, as it allows for the selective removal of one type of protecting group in the presence of others under different chemical conditions. nih.govfiveable.me This provides precise control over the synthetic process, which is vital for constructing complex peptides and other molecules. fiveable.me

The two most widely used protecting groups in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). americanpeptidesociety.orgthermofisher.com These groups temporarily block the α-amino group of an amino acid, preventing it from reacting during peptide bond formation. biosynth.comthermofisher.com

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is known for its lability to bases, typically being removed by a mild base like piperidine (B6355638). americanpeptidesociety.orgcreative-peptides.com This mild deprotection condition makes the Fmoc strategy highly popular, especially in automated peptide synthesis, as it minimizes side reactions and is compatible with a wide range of modified peptides. americanpeptidesociety.orgnih.gov

Boc (tert-butyloxycarbonyl): In contrast, the Boc group is acid-labile and is removed using acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgthermofisher.com While the Boc strategy was one of the earliest methods developed for SPPS, the harsher acidic conditions required for deprotection can sometimes lead to degradation of the peptide chain. americanpeptidesociety.org However, it remains a valuable strategy for specific applications, such as the synthesis of peptides prone to racemization under basic conditions. americanpeptidesociety.org

The combination of Fmoc for temporary N-terminal protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection forms a powerful orthogonal system in SPPS. biosynth.comiris-biotech.de This allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without affecting the side-chain protecting groups, which are only removed at the final stage of the synthesis. thermofisher.com The choice between the Fmoc and Boc strategies ultimately depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org

Specific Synthetic Routes to Beta,Beta-Dimethylated Ornithine Derivatives

The synthesis of beta,beta-dimethylated ornithine derivatives like this compound involves specialized methodologies to introduce the gem-dimethyl group at the β-carbon and to strategically apply protecting groups.

Methodologies for Introducing Di-methylation at the Beta-Carbon Position

The introduction of a dimethyl group at the beta-carbon of an amino acid is a key modification that can confer unique properties to peptides, such as increased resistance to enzymatic degradation. iris-biotech.de This structural feature can stabilize the peptide backbone and influence its conformation.

While specific, detailed synthetic routes for the di-methylation of ornithine to produce this compound are not extensively detailed in the provided search results, general principles of organic synthesis suggest that this could be achieved through several potential pathways. One common approach for introducing alkyl groups at the α- or β-position of a carbonyl compound involves the use of enolate chemistry. For instance, a suitable precursor to the ornithine side chain could be deprotonated to form an enolate, which would then react with a methylating agent, such as methyl iodide. This process would need to be repeated to achieve di-methylation.

Another potential strategy involves the use of organometallic reagents. For example, a Michael addition of a dimethylcuprate reagent to an appropriate α,β-unsaturated ester precursor could install the gem-dimethyl group at the β-position. The resulting ester could then be further elaborated to introduce the amino functionalities of ornithine.

Furthermore, catalytic methods are increasingly being employed for C-H activation and functionalization. It is conceivable that a palladium-catalyzed reaction could be used to directly methylate the β-carbon of a protected ornithine derivative, although this would require a highly specific and regioselective catalyst system. astrobiology.comscripps.edu

Optimized Integration of Fmoc and Boc Protection Schemes

The synthesis of this compound requires a carefully orchestrated application of the Fmoc and Boc protecting groups to shield the different amino functionalities of the ornithine molecule. The synthesis would likely begin with the protection of the amino group of L-ornithine.

The orthogonal nature of the Fmoc and Boc groups is central to this process. The α-amino group is protected with the base-labile Fmoc group, while the δ-amino group on the side chain is protected with the acid-labile Boc group. ambeed.com This differential protection allows for the selective deprotection of the α-amino group during solid-phase peptide synthesis (SPPS) using a mild base like piperidine, enabling the coupling of the next amino acid in the sequence. creative-peptides.com The Boc group on the side chain remains intact under these conditions and is only removed at the final stage of the peptide synthesis using a strong acid like trifluoroacetic acid (TFA). thermofisher.com

The optimization of this protection scheme involves ensuring high yields and preventing side reactions during both the protection and deprotection steps. For instance, the conditions for introducing the Fmoc group must be carefully controlled to avoid the formation of impurities. nih.gov Similarly, the deprotection of the Fmoc group must be efficient and complete to ensure the subsequent coupling reaction proceeds smoothly. acs.org The stability of the Boc group during the repeated base treatments for Fmoc removal is also a critical factor. mdpi.com

Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in this compound Synthesis

A variety of analytical and spectroscopic techniques are employed to confirm the structure and assess the purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the final product. sigmaaldrich.commit.edu By comparing the retention time of the synthesized compound with a known standard, its identity can be confirmed, and the presence of any impurities can be detected and quantified. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, providing strong evidence for its successful synthesis. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable information about the structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the presence of the Fmoc, Boc, and dimethylated ornithine moieties.

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its identity, purity, and suitability for use in peptide synthesis.

Table of Compound Properties

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta,beta-dimethyl-N-delta-t-butyloxycarbonyl-L-ornithine |

| Synonyms | Fmoc-beta,beta-dimethyl-Orn(Boc)-OH, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(tert-butoxycarbonylamino)-3,3-dimethylpentanoic acid |

| CAS Number | 2248110-20-3 |

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol |

| Storage Temperature | 2-8°C |

This data is compiled from multiple sources for reference. iris-biotech.de

Incorporation of Fmoc Beta,beta Dime L Orn Boc Oh into Peptides Via Solid Phase Synthesis

Fundamental Principles of Fmoc-based Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) stands as a pivotal technology in contemporary peptide chemistry, facilitating the methodical construction of amino acid sequences upon a solid support. nih.govoup.com This process, commonly known as the Fmoc/tBu strategy, is fundamentally reliant on two classes of protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which provides temporary protection for the α-amine of the incoming amino acid, and acid-labile groups, predominantly based on tert-butyl (tBu), for the enduring protection of amino acid side chains. peptide.comnih.gov This orthogonal system is advantageous as it allows for the selective removal of one type of protecting group without affecting the other. peptide.comiris-biotech.de

The synthesis cycle is initiated with the C-terminal amino acid being anchored to an insoluble polymeric resin. nih.gov Each subsequent amino acid is then sequentially added through a series of defined steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). uci.edunih.gov This step exposes the free α-amine, preparing it for the subsequent coupling reaction.

Activation and Coupling: The next Fmoc-protected amino acid is activated in solution by a coupling reagent, transforming it into a reactive species. This activated amino acid is then introduced to the resin, where it forms a stable peptide bond with the newly freed α-amine of the preceding residue. oup.com

Washing: After the coupling reaction is complete, the resin is extensively washed to eliminate any residual reagents and byproducts, which is crucial for maintaining the purity of the elongating peptide chain. oup.com

This cycle is iterated for every amino acid in the target sequence. Throughout this process, the side-chain protecting groups, such as the tert-butoxycarbonyl (Boc) group on the ornithine side chain of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH, remain intact. beilstein-journals.org Upon the successful assembly of the full peptide sequence, a final cleavage step is performed. This involves treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA), which concurrently removes the side-chain protecting groups and severs the bond linking the completed peptide to the solid support. peptide.comiris-biotech.de

Challenges and Optimization Strategies for Coupling Sterically Hindered Amino Acids in SPPS

To surmount these obstacles, a variety of optimization strategies have been devised:

Selection of Coupling Reagents: The choice of an appropriate coupling reagent is of paramount importance. gyrosproteintechnologies.com While traditional carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be utilized, more potent uronium or phosphonium (B103445) salt-based reagents are frequently favored for challenging couplings. jpt.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have shown superior efficacy in these demanding reactions. jpt.com

Extended Coupling Times and Double Coupling: A straightforward method to enhance coupling efficiency is to prolong the reaction time, providing a greater opportunity for the sterically hindered amino acid to react. biotage.com An alternative approach is the "double coupling" strategy, where the coupling step is performed twice with a fresh allotment of activated amino acid and coupling reagent to drive the reaction towards completion. biotage.combiotage.com

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy has become a potent tool for expediting peptide synthesis. cem.com Microwave irradiation can markedly increase the rates of both the deprotection and coupling steps, proving especially beneficial for overcoming the steric hindrance associated with bulky amino acids. cem.com The localized heating generated by microwaves can facilitate couplings that are sluggish at ambient temperatures, often resulting in higher yields and purities in significantly shorter timeframes. cem.com

The following interactive table summarizes common coupling reagents used in SPPS and their general suitability for hindered couplings.

| Coupling Reagent | Abbreviation | Reagent Class | Suitability for Hindered Couplings |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Moderate |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Moderate |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium Salt | High |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | High |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High |

Chemoselective Deprotection Techniques for Fmoc and Boc Groups within the Peptide Synthesis Workflow

The efficacy of the Fmoc/tBu strategy is critically dependent on the orthogonal nature of the Fmoc and Boc protecting groups, which allows for the selective removal of one without affecting the other. iris-biotech.debiosynth.comnih.gov This chemoselectivity is fundamental to the stepwise elongation of the peptide chain. biosynth.com

The Fmoc group is labile under basic conditions. tcichemicals.com Its removal is conventionally achieved by treating the resin-bound peptide with a 20-40% solution of piperidine in a solvent like DMF. uci.edunih.gov The mechanism proceeds via a β-elimination reaction, which is typically rapid and complete within a few minutes at room temperature. The dibenzofulvene byproduct generated during this process must be meticulously washed away to preclude any potential side reactions.

Conversely, the Boc group, which shields the side chain of the ornithine residue in this compound, is stable to the basic conditions employed for Fmoc deprotection. organic-chemistry.orgacs.org However, it is readily cleaved by strong acids. tcichemicals.comorganic-chemistry.org This deprotection is usually reserved for the final step of the synthesis, concurrent with the cleavage of the peptide from the resin. iris-biotech.de A reagent mixture, often referred to as a cleavage cocktail, containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to suppress side reactions, is used to simultaneously remove the Boc and other acid-labile side-chain protecting groups while releasing the peptide from the solid support. iris-biotech.dersc.org

This orthogonal protection scheme ensures that the reactive side chain of the ornithine residue remains masked throughout the synthesis, thereby preventing undesirable branching or modifications, and is only unveiled during the final stage of peptide preparation.

Methodological Considerations for Peptide Elongation and Assembly with Beta,Beta-dimethylated Residues

The inclusion of beta,beta-dimethylated amino acids like this compound imposes significant conformational constraints on the elongating peptide chain. The gem-dimethyl groups restrict the rotational freedom around the Cα-Cβ bond, thereby influencing the local secondary structure of the peptide. This can present both advantages and challenges during peptide elongation.

On one hand, the induced conformational rigidity can foster the formation of stable secondary structures, such as helices or turns, which may be advantageous for the biological activity of the final peptide. On the other hand, this structural pre-organization can sometimes precipitate on-resin aggregation, where the growing peptide chains interact with one another, impeding reagent access and leading to incomplete reactions. nih.gov

To address these potential issues, several methodological factors should be carefully considered:

Choice of Resin: The characteristics of the solid support can significantly impact the efficiency of the synthesis. gyrosproteintechnologies.com For lengthy or challenging peptide sequences, a low-loading resin is often chosen to minimize inter-chain interactions. The use of a more flexible linker, such as the 2-chlorotrityl chloride (2-CTC) linker, can also be advantageous as it permits the cleavage of the peptide under milder acidic conditions, which can be beneficial for sensitive sequences. uci.edu

Solvent Selection: While DMF is the most prevalent solvent in SPPS, in instances of pronounced on-resin aggregation, alternative solvents like N-methyl-2-pyrrolidone (NMP) may prove more effective due to their superior solvating capabilities. The addition of chaotropic agents, such as a small percentage of dimethyl sulfoxide (B87167) (DMSO), can also aid in disrupting secondary structures and enhancing reaction outcomes.

Reaction Monitoring: Meticulous monitoring of the deprotection and coupling steps is imperative when incorporating sterically hindered residues. bachem.com The Kaiser test, a qualitative method for detecting free primary amines, is commonly used to verify the completion of the coupling reaction. For Fmoc deprotection, UV monitoring of the dibenzofulvene byproduct released can offer a quantitative assessment of the reaction's progress. bachem.com

By judiciously considering these factors and implementing the appropriate optimization strategies, the successful incorporation of this compound and other beta,beta-dimethylated residues into peptides can be realized, thereby paving the way for the design of conformationally constrained and biologically active peptides.

Structural and Conformational Influence of Beta,beta Dimethyl L Ornithine in Peptide Architectures

Impact of Beta,Beta-Dimethylation on Peptide Backbone Conformation and Rotational Freedom

The introduction of two methyl groups on the β-carbon of an amino acid residue dramatically restricts the conformational freedom of the peptide backbone. Standard amino acids (except glycine) have a single substituent on the Cβ, allowing for a relatively broad range of accessible backbone dihedral angles (phi, φ, and psi, ψ). The presence of a gem-dimethyl group, as in β,β-dimethyl-L-ornithine, creates significant steric clashes that limit the rotation around the N-Cα and Cα-C bonds.

This restriction is more pronounced than that observed with single Cα-methylation (e.g., in aminoisobutyric acid, Aib), which is known to favor helical conformations. nih.gov While Cα-methylation constrains both φ and ψ angles, β,β-dimethylation primarily impacts the χ1 (chi-1) side-chain torsion angle, which in turn restricts the allowable ψ angles due to steric hindrance between the dimethyl groups and the backbone carbonyl oxygen and amide proton. This often forces the peptide into more extended or specific turn-like structures. nih.gov The reduced number of accessible conformations can predispose a peptide for target recognition by locking it into a bioactive shape, which may increase binding affinity. rsc.org This conformational rigidity is a key feature exploited in peptidomimetic design to enhance biological activity and stability. acs.org

Analysis of Steric Hindrance and Induced Conformational Restriction in Peptide Scaffolds

The steric bulk of the β,β-dimethyl group is a dominant factor in defining the local and global conformation of a peptide. This steric hindrance can prevent the formation of certain secondary structures while promoting others. For example, the bulky nature of the dimethylated side chain can disrupt the formation of tightly packed α-helices or parallel β-sheets if not accommodated properly within the peptide sequence. nih.gov

However, this same steric effect is highly effective at inducing and stabilizing specific turn conformations, such as β-turns and γ-turns. By placing the β,β-dimethyl-L-ornithine residue at a specific position within a peptide sequence, chemists can enforce a particular fold. nih.govmdpi.com This is particularly valuable in the design of cyclic peptides, where conformational restriction is essential for bioactivity. nih.govub.edu The steric hindrance provided by the dimethyl groups can also shield adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's resistance to proteolysis and enhancing its half-life in biological systems. nih.goviris-biotech.de

Table 1: Effects of Backbone and Side-Chain Modifications on Peptide Properties

| Modification Type | Primary Effect | Impact on Conformation | Consequence for Peptide |

|---|---|---|---|

| β,β-Dimethylation | Introduces significant steric hindrance at the Cβ position. nih.gov | Restricts side-chain (χ1) and backbone (ψ) rotational freedom. nih.gov | Stabilizes specific turn structures; enhances proteolytic resistance. nih.goviris-biotech.de |

| Cα-Methylation (e.g., Aib) | Adds steric bulk to the α-carbon. nih.gov | Constrains both φ and ψ angles, strongly favoring helical conformations. nih.gov | Induces helical secondary structures. nih.gov |

| N-Methylation | Removes the amide hydrogen bond donor and adds bulk to the nitrogen. mdpi.comnih.gov | Lowers the energy barrier between cis and trans amide bond isomers; disfavors α-helical structures. rsc.org | Increases membrane permeability; can modulate binding affinity. rsc.orgmdpi.com |

| D-Amino Acid Substitution | Alters the stereochemistry at the α-carbon. mdpi.com | Induces turn conformations and can stabilize β-hairpins. mdpi.com | Can improve proteolytic stability and receptor binding. ub.edu |

Computational Modeling Approaches for Predicting Conformational Biases Induced by Fmoc-beta,beta-diMe-L-Orn(Boc)-OH Integration

Predicting the structural impact of incorporating a non-standard amino acid like β,β-diMe-L-Ornithine is a complex challenge where computational modeling plays a crucial role. researchgate.nettandfonline.com These methods allow researchers to explore the conformational landscape of modified peptides and identify low-energy, stable structures before undertaking complex synthesis. researchgate.net

Molecular Dynamics (MD) simulations are widely used to simulate the movement of atoms in a peptide over time, providing insights into its flexibility and preferred conformations in different environments (e.g., in water or a membrane-like environment). tandfonline.com By incorporating the specific parameters for the β,β-dimethylated residue into the force field, MD can reveal how this modification alters the peptide's dynamic behavior compared to its natural counterpart.

Quantum Mechanics (QM) methods offer a higher level of theory and can be used to accurately calculate the energetic penalties associated with different conformations, providing a more precise understanding of the rotational barriers around the backbone and side-chain bonds. researchgate.net Often, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is employed, where the non-standard residue is treated with QM for accuracy, and the rest of the peptide and solvent are treated with MM for computational efficiency. byu.edu

Fragment insertion and structure-guided sampling approaches, often used in platforms like Rosetta, can also be adapted to model peptides with unnatural amino acids, although this may require the development of new parameters and statistical potentials. tandfonline.com These computational tools are invaluable for rationally designing peptides with desired folds and properties. mdpi.com

Table 2: Computational Approaches for Peptide Conformational Analysis

| Modeling Technique | Description | Application for β,β-diMe-L-Orn Peptides | Key Insights |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulates atomic motion over time based on classical mechanics (force fields). researchgate.nettandfonline.com | Exploring the accessible conformational space and dynamic behavior of the modified peptide in solution. byu.edu | Provides information on flexibility, stability of folds, and solvent interactions. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure and energy of the molecule. researchgate.net | Calculating accurate rotational energy barriers for the φ, ψ, and χ1 torsion angles of the modified residue. | Delivers high-accuracy energetics for local conformations. |

| Hybrid QM/MM | Combines QM for a critical region (the modified residue) with MM for the larger system. byu.edu | Modeling the modified residue's interactions with the rest of the peptide and solvent with high accuracy and efficiency. | Balances accuracy and computational cost for large systems. |

| Fragment Insertion / Monte Carlo | Uses fragments from known protein structures to rapidly build and explore diverse peptide conformations. tandfonline.com | Generating plausible starting structures for peptides containing the modified residue for further refinement. | Rapidly samples a broad range of conformational space. |

Spectroscopic and Diffraction Techniques for Conformational Analysis of Peptides Incorporating Beta,Beta-diMe-L-Ornithine

Experimental validation of computationally predicted structures is essential. Several powerful biophysical techniques are employed to determine the three-dimensional structure of peptides containing modified residues like β,β-diMe-L-Ornithine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the solution-phase structure of peptides. byu.edu Two-dimensional (2D) NMR experiments are particularly informative.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically <5 Å), providing distance restraints that are crucial for defining the peptide's fold. ub.edu

TOCSY (Total Correlation Spectroscopy) identifies protons that are part of the same amino acid spin system, aiding in resonance assignment. byu.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is similar to NOESY but is often better suited for medium-sized molecules. byu.edu The pattern of NOE signals, combined with the measurement of J-coupling constants, allows for the detailed reconstruction of the peptide's 3D conformation in solution. acs.org

Table 3: Spectroscopic and Diffraction Techniques for Peptide Analysis

| Technique | Type of Information | Advantages | Limitations |

|---|---|---|---|

| NMR Spectroscopy (e.g., NOESY, TOCSY) | High-resolution 3D structure and dynamics in solution. ub.edubyu.edu | Provides data in a native-like solution environment; can study dynamics. | Requires soluble, stable samples; structure calculation can be complex. nih.gov |

| X-ray Diffraction | High-resolution static 3D structure in a crystal. umich.edu | Provides precise atomic coordinates and bond information. | Requires the ability to grow high-quality crystals; structure may differ from solution state. |

| Circular Dichroism (CD) Spectroscopy | Estimation of secondary structure content (α-helix, β-sheet, etc.). researchgate.net | Rapid, requires small amounts of sample, useful for screening. | Low resolution; does not provide atomic-level structural detail. |

Advanced Academic Research Applications of Peptides Containing Fmoc Beta,beta Dime L Orn Boc Oh

Design Strategies for Protease-Resistant Peptide Scaffolds and Peptidomimetics

The inherent susceptibility of natural peptides to proteolytic degradation is a major hurdle in their development as therapeutic agents. A key strategy to overcome this is the introduction of sterically hindered amino acids, such as those with β,β-dimethylation, into the peptide backbone. nih.goviris-biotech.de This modification can render peptides highly resistant to degradation by serine proteases without significantly altering their biological activity. iris-biotech.de

The incorporation of β,β-dimethylated amino acids at the P1' position (C-terminal to the enzyme cleavage site) is a particularly effective and versatile method for creating enzymatically stable peptides. iris-biotech.de This has been demonstrated with peptides like glucagon-like peptide-1 (GLP-1), where specific amino acid residues are replaced by their β,β-dimethylated counterparts to increase stability against proteases such as dipeptidyl peptidase IV (DPP IV), chymotrypsin, and trypsin. iris-biotech.de The gem-dimethyl effect, also known as the Thorpe-Ingold effect, contributes to this stability by introducing steric hindrance that disfavors the formation of the tetrahedral intermediate required for peptide bond hydrolysis by proteases. wikipedia.org

Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate non-natural amino acids to enhance their drug-like properties. nih.gov The use of β-amino acids, including β,β-disubstituted variants, is a prominent strategy in peptidomimetic design. nih.govupc.edu These modifications not only provide resistance to proteolysis but also allow for the creation of novel secondary structures and functionalities. upc.eduethz.ch

Elucidation of Modulatory Effects on Peptide Stability and In Vitro Half-Life in Research Models

The introduction of the β,β-dimethyl group in Fmoc-beta,beta-diMe-L-Orn(Boc)-OH has a profound impact on the stability and in vitro half-life of peptides. This modification enhances stability against enzymatic degradation, a critical factor for the therapeutic potential of peptides. iris-biotech.de

Key Findings on Stability Enhancement:

| Modification | Effect on Stability | Proteases | Reference |

| β,β-dimethylation at P1' | High resistance to degradation | Serine proteases (e.g., DPP IV, chymotrypsin, trypsin) | iris-biotech.de |

| General β-amino acid incorporation | Increased resistance to proteolysis | Peptidases in general | nih.govupc.edu |

Development of Conformationally Constrained Peptide Structures for Receptor Binding and Recognition Studies

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The introduction of this compound can impose significant conformational constraints on the peptide backbone, which is a valuable tool for designing peptides with high affinity and selectivity for their biological targets. nih.gov

The gem-dimethyl group on the β-carbon restricts the rotational freedom around the Cα-Cβ bond, influencing the peptide's secondary structure. uminho.pt This steric hindrance can favor specific backbone dihedral angles, leading to the stabilization of particular conformations, such as β-turns or helical structures. uminho.ptacs.org This is an application of the Thorpe-Ingold effect, where increased steric hindrance favors cyclization and the formation of constrained intramolecular structures. wikipedia.org

By constraining the peptide into its bioactive conformation, the entropic penalty upon binding to a receptor is reduced, which can lead to enhanced binding affinity. nih.govnih.gov This principle is widely exploited in the design of potent and selective ligands for G-protein-coupled receptors (GPCRs) and other protein targets. ethz.ch

Utility in the Creation of Advanced Molecular Probes for Biochemical System Investigations

The unique properties conferred by this compound make it a valuable component in the synthesis of advanced molecular probes for studying complex biochemical systems. nih.govupc.edu

Rational Design of Ligands for Protein-Protein and Protein-Nucleic Acid Interaction Studies

The ability to create conformationally defined and proteolytically stable peptides is crucial for designing ligands that can modulate protein-protein interactions (PPIs) or protein-nucleic acid interactions. upc.edunsf.gov Many PPIs involve large and often shallow binding interfaces, making them challenging targets for small molecules. nsf.gov Peptidomimetics containing sterically demanding residues like β,β-dimethylated amino acids can effectively mimic key structural motifs, such as α-helices or β-turns, that are often involved in these interactions. ethz.ch

In the context of protein-nucleic acid interactions, the incorporation of gem-dimethyl groups into peptide nucleic acids (PNAs) has been shown to influence the stability and selectivity of PNA:DNA/RNA duplexes. nih.govacs.org This highlights the potential for using such modified building blocks to create probes for studying nucleic acid recognition.

Application in Structural Biology Research for Conformational Stabilization

In structural biology, obtaining high-resolution structures of peptides and proteins often requires stabilizing them in a single, well-defined conformation. The incorporation of this compound can be a powerful strategy to achieve this. nih.goviris-biotech.de The gem-dimethyl group acts as a "conformational lock," reducing the flexibility of the peptide and promoting the adoption of a specific secondary structure. nih.gov This can facilitate crystallization or allow for more precise structural analysis by techniques like NMR spectroscopy.

Contributions to the Methodological Advancement of Artificial Protein Design and Engineering

The design of artificial proteins with novel structures and functions is a rapidly advancing field. The expanded chemical space offered by non-canonical amino acids like this compound is a key enabler of this progress. iris-biotech.de

The introduction of β,β-dimethylated residues allows for the creation of "foldamers," which are oligomers that adopt well-defined, predictable three-dimensional structures. wikipedia.org These structures can mimic natural protein folds or form entirely new architectures. The predictable conformational preferences induced by the gem-dimethyl group are instrumental in designing these artificial structures. nih.govacs.org This has significant implications for creating novel catalysts, materials, and therapeutic agents based on engineered protein scaffolds.

Emerging Research Directions and Future Methodological Developments

Innovations in Green Chemistry Approaches for the Synthesis of Fmoc-beta,beta-diMe-L-Orn(Boc)-OH and Related Building Blocks

The multi-step synthesis of complex, non-proteinogenic amino acids like this compound traditionally involves processes that can be resource-intensive and generate significant chemical waste. Recognizing this, the field is increasingly turning towards green chemistry principles to develop more sustainable synthetic routes. Key areas of innovation include the use of enzymatic catalysis, the development of one-pot reaction sequences, and the exploration of more environmentally benign solvent systems.

While specific research on green synthetic routes for this compound is still emerging, general strategies in amino acid synthesis are being adapted. For instance, the use of transaminases for the stereoselective introduction of the alpha-amino group is a promising avenue. Additionally, catalytic methods that minimize the use of stoichiometric reagents are being actively investigated. The overarching goal is to reduce the environmental footprint of producing these valuable building blocks without compromising on yield or enantiopurity.

Integration of this compound in Novel Peptide-Based Materials and Scaffolds

The unique conformational properties imparted by the beta,beta-dimethyl substitution make this compound an attractive component for the design of novel peptide-based materials and scaffolds. The gem-dimethyl group restricts the rotational freedom around the Cα-Cβ bond, leading to more predictable and stable secondary structures in the resulting peptides. This has significant implications for the development of materials with well-defined architectures.

Researchers are exploring the incorporation of this and similar constrained amino acids into self-assembling peptide systems to create hydrogels, nanofibers, and other biomaterials. These materials can have applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The enhanced proteolytic stability is a particularly valuable attribute in these contexts, ensuring the longevity and integrity of the material in biological environments.

Adaptations for High-Throughput Synthesis and Screening Platforms in Chemical Biology

The discovery of new bioactive peptides often relies on the synthesis and screening of large peptide libraries. The integration of non-natural amino acids like this compound into these high-throughput workflows presents both opportunities and challenges. The primary advantage is the potential to discover peptides with enhanced stability and novel biological activities.

To facilitate this, methodologies are being developed to streamline the incorporation of such building blocks in automated solid-phase peptide synthesis (SPPS). This includes optimizing coupling conditions to account for the steric hindrance of the gem-dimethyl group and ensuring efficient removal of the Fmoc protecting group. Furthermore, screening platforms are being adapted to evaluate the properties of peptides containing these modifications, including their proteolytic resistance and binding affinities to various biological targets.

Advanced Computational Design and Optimization of Peptides Incorporating Beta,Beta-diMe-L-Ornithine for Specific Research Aims

Recent advancements in machine learning and artificial intelligence are further enhancing these capabilities. mdpi.comarxiv.org For example, algorithms can be trained to predict the optimal position for incorporating beta,beta-diMe-L-Ornithine within a peptide sequence to maximize its resistance to a specific protease without compromising its biological activity. arxiv.org These computational tools are crucial for harnessing the full potential of this and other non-natural amino acids in the rational design of next-generation peptide therapeutics and research probes. mdpi.com

| Research Area | Key Focus | Potential Impact |

| Green Chemistry | Sustainable synthesis, enzymatic catalysis, benign solvents. | Reduced environmental footprint of production. |

| Novel Materials | Self-assembling peptides, hydrogels, nanofibers. | Advanced biomaterials for tissue engineering and drug delivery. |

| High-Throughput Synthesis | Automated SPPS optimization, library screening. | Accelerated discovery of stable and active peptides. |

| Computational Design | Molecular dynamics, machine learning, structural prediction. | Rational design of peptides with tailored properties. |

Q & A

Q. What are the key considerations for incorporating Fmoc-β,β-diMe-L-Orn(Boc)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : When using Fmoc-β,β-diMe-L-Orn(Boc)-OH in SPPS, prioritize coupling efficiency by employing activators like HBTU/HOBt or DIC/Oxyma. The Boc group on the δ-amine of ornithine requires orthogonal deprotection with trifluoroacetic acid (TFA), while the Fmoc group is removed via piperidine. Ensure resin compatibility (e.g., Rink amide or Wang resin) and monitor coupling completeness via Kaiser or chloranil tests .

Q. What orthogonal protection strategies are applicable for Fmoc-β,β-diMe-L-Orn(Boc)-OH in multi-step syntheses?

- Methodological Answer : The Boc group on the δ-amine is stable under Fmoc deprotection conditions (20% piperidine), enabling sequential synthesis. For side-chain modifications, use acid-labile groups (e.g., Trt or Alloc) that can be selectively cleaved without affecting Boc. Post-synthesis, global deprotection with TFA removes Boc and resin linkages .

Q. What are common side reactions during coupling of Fmoc-β,β-diMe-L-Orn(Boc)-OH, and how are they mitigated?

- Methodological Answer : Epimerization at the α-carbon is minimized by using low-temperature coupling (0–4°C) and non-basic activators (e.g., Oxyma). Incomplete coupling due to steric hindrance from β,β-dimethyl groups may require extended reaction times (1–2 hours) or double coupling protocols. Confirm stepwise efficiency via HPLC-MS .

Advanced Research Questions

Q. How does the β,β-dimethyl modification in Fmoc-β,β-diMe-L-Orn(Boc)-OH influence protease resistance in therapeutic peptides?

- Methodological Answer : The β,β-dimethyl groups introduce steric hindrance, restricting protease access to the peptide backbone. This modification reduces cleavage by trypsin-like proteases targeting lysine/ornithine residues. Validate resistance via enzymatic assays (e.g., incubation with trypsin/chymotrypsin) and monitor degradation via LC-MS. Comparative studies show >50% stability improvement in dimethyl-modified peptides .

Q. What analytical techniques are critical for verifying the purity and structural integrity of peptides containing Fmoc-β,β-diMe-L-Orn(Boc)-OH?

- Methodological Answer :

- HPLC : Use C18 reverse-phase columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95%).

- Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS; fragmentation patterns validate backbone integrity.

- NMR : 1H/13C NMR resolves β,β-dimethyl proton signals (δ ~1.2–1.4 ppm) and confirms Boc/Fmoc deprotection .

Q. How do β,β-dimethyl groups affect the conformational flexibility and secondary structure of peptides?

- Methodological Answer : The dimethyl groups restrict side-chain rotation, stabilizing helical or β-sheet conformations. Characterize structural impacts via circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations. For example, dimethylated ornithine analogs in α-helices show reduced solvent accessibility and increased thermal stability (ΔTm ≥ 5°C) .

Q. Can Fmoc-β,β-diMe-L-Orn(Boc)-OH be used in peptide stapling or macrocyclization strategies?

- Methodological Answer : The β,β-dimethyl group’s rigidity makes it suitable for stabilizing turn structures in macrocycles. Incorporate it at i/i+4 positions in helices or as part of click chemistry-based stapling (e.g., azide-alkyne cycloaddition). Optimize reaction conditions (e.g., CuAAC catalysts) and validate macrocycle stability via NMR and protease challenge assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.